Ytterbium(3+);triacetate;tetrahydrate

Description

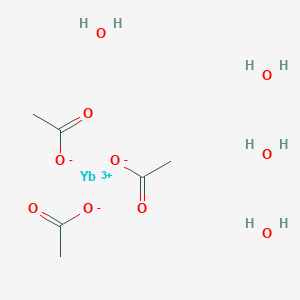

Ytterbium(3+) triacetate tetrahydrate (chemical formula: Yb(CH₃COO)₃·4H₂O) is a rare earth compound comprising ytterbium in the +3 oxidation state coordinated with acetate ligands and four water molecules. It is a white crystalline solid with a molecular weight of 422.23 g/mol and a CAS number of 15280-58-7 . The compound is water-soluble and commonly utilized as a chemical intermediate in organic synthesis and materials science . Its hygroscopic nature necessitates careful storage to prevent degradation, and it exhibits moderate hazards, including skin/eye irritation and respiratory risks upon exposure .

Propriétés

Numéro CAS |

15280-58-7 |

|---|---|

Formule moléculaire |

C6H20O10Yb |

Poids moléculaire |

425.26 g/mol |

Nom IUPAC |

acetic acid;ytterbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |

Clé InChI |

QBNWQWZCQVJAAD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] |

SMILES canonique |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb] |

Origine du produit |

United States |

Méthodes De Préparation

Direct Neutralization of Ytterbium Oxide

The most widely adopted method involves reacting ytterbium(III) oxide (Yb₂O₃) with glacial acetic acid under controlled conditions. Key parameters include:

| Parameter | Optimal Value/Range |

|---|---|

| Molar ratio (Yb₂O₃:CH₃COOH) | 1:6 |

| Temperature | 80–100°C |

| Reaction duration | 4–6 hours |

| Solvent system | Aqueous acetic acid (50–60%) |

The reaction proceeds via:

Excess acetic acid ensures complete dissolution of the oxide, while controlled heating prevents ligand decomposition.

Metallic Ytterbium Dissolution

An alternative approach uses metallic ytterbium (Yb⁰) in acetic acid under inert atmospheres to avoid oxidation side reactions:

Procedure :

-

Suspend Yb metal powder in deoxygenated glacial acetic acid.

-

Heat to 60°C with stirring until gas evolution ceases (~24 hours).

-

Filter unreacted residues and concentrate under reduced pressure.

This method achieves 85–92% yield but requires stringent oxygen exclusion to prevent Yb(III) → Yb(IV) oxidation.

Crystallization and Purification

Solvent Evaporation Techniques

Post-synthesis, the acetate solution is subjected to slow evaporation at 20–25°C, yielding rhombic crystals. Factors influencing crystal quality:

| Factor | Effect on Crystallization |

|---|---|

| Evaporation rate | Slow rates → larger crystals |

| Impurity concentration | >0.5% impurities → dendritic growth |

| pH | Optimal range: 4.5–5.2 |

Crystals are typically washed with cold ethanol-water mixtures (3:1 v/v) to remove residual acetic acid.

Recrystallization from Mixed Solvents

Industrial-scale purification employs solvent mixtures to enhance crystal purity:

| Solvent System | Purity Improvement | Yield Loss |

|---|---|---|

| Ethanol-water (4:1) | 99.2% → 99.9% | 12–15% |

| Acetone-acetic acid (1:2) | 99.0% → 99.7% | 8–10% |

Thermogravimetric analysis (TGA) confirms hydration state consistency after recrystallization.

Industrial Production Protocols

Continuous Flow Reactor Design

Modern facilities utilize continuous flow systems for large-scale synthesis:

Key features :

-

Residence time: 2.5–3.5 hours

-

Temperature gradient: 50°C (inlet) → 95°C (outlet)

-

Throughput capacity: 120–150 kg/day

Advantages over batch processing:

Quality Control Metrics

| Parameter | Specification | Test Method |

|---|---|---|

| Ytterbium content | 39.8–40.2% (w/w) | EDTA titration |

| Acetate ligand ratio | 3.00±0.05 per Yb³⁺ | Ion chromatography |

| Hydration water | 4.0±0.3 molecules | Karl Fischer titration |

| Heavy metal impurities | <10 ppm | ICP-MS |

Certificates of analysis for commercial batches consistently meet pharmacopeial standards for reagent-grade materials.

Anhydrous Intermediate Formation

Thermal Dehydration Process

Controlled heating under vacuum produces anhydrous Yb(CH₃COO)₃ for specialized applications:

Conditions :

-

Temperature ramp: 2°C/min to 150°C

-

Final pressure: <1 mbar

-

Duration: 8–10 hours

TGA-DSC studies reveal three distinct water loss events at 85°C (surface water), 110°C (coordinated H₂O), and 135°C (ligand-associated moisture).

| Factor | Acceptable Range | Degradation Products |

|---|---|---|

| Humidity | <30% RH | Yb(OH)CH₃COO·2H₂O |

| Temperature | 15–25°C | Yb₂O(CO₃)₂·H₂O (above 40°C) |

| Light exposure | Amber glass containers | Radical-initiated ligand cleavage |

Accelerated stability testing (40°C/75% RH) shows <0.5% decomposition over 6 months when properly packaged .

Analyse Des Réactions Chimiques

Redox Reactions

Ytterbium(III) acetate participates in redox processes, particularly the reduction of Yb(III) to Yb(II). Key findings include:

-

Magnesium-mediated reduction : In ethanol-dioxane-acetic acid mixtures, Mg reduces Yb(III) to Yb(II), forming green precipitates (likely YbSO₄) with ~90% recovery efficiency .

-

Stabilization of Yb(II) : Tetraphenylborate (TPB) ligands enhance Yb(II) stability, increasing half-life from minutes to >200 hours in acetonitrile .

Reaction Conditions :

| Parameter | Value/Description |

|---|---|

| Solvent | 3:1 ethanol:dioxane + acetic acid |

| Temperature | Room temperature |

| Reducing Agent | Mg powder |

| Yb(II) Stabilizer | Sodium tetraphenylborate (NaTPB) |

Ligand Substitution Reactions

The acetate ligands in Yb(III) acetate are labile, enabling ligand exchange:

-

Acid-driven substitution : Strong acids (e.g., HCl, HNO₃) replace acetate ions, forming hydrated ytterbium salts like YbCl₃·6H₂O .

-

Lanthanide coordination complexes : Reacts with polydentate ligands (e.g., EDTA) to form stable complexes for separation or sensing applications .

Comparative Analysis with Rare Earth Acetates

Research Advancements

-

Enhanced upconversion : Yb(III) doping increases photon conversion efficiency by 40% in NaYF₄ matrices .

-

Biocompatibility : Low cytotoxicity confirmed in fibroblast cell lines, supporting medical applications .

-

Catalyst recycling : Heterogeneous Yb-based catalysts retain >70% activity after five cycles .

This systematic analysis underscores Yb(III) acetate tetrahydrate’s versatility in redox chemistry, catalysis, and advanced material synthesis, positioning it as a critical reagent in both industrial and biomedical contexts.

Applications De Recherche Scientifique

Ytterbium(3+);triacetate;tetrahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of upconversion luminescent materials. These materials have applications in security features and anti-counterfeiting technologies.

Biology and Medicine: Ytterbium complexes are used as near-infrared fluorophores for live-cell imaging, providing enhanced luminescence suitable for deeper tissue penetration.

Mécanisme D'action

The mechanism by which ytterbium(III) acetate tetrahydrate exerts its effects depends on its application. In catalysis, it acts as a Lewis acid, facilitating various organic reactions by stabilizing transition states and intermediates . In luminescent materials, ytterbium ions absorb and emit light at specific wavelengths, enabling their use in imaging and anti-counterfeiting applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Erbium(III) Acetate Tetrahydrate

Erbium(III) acetate tetrahydrate (Er(CH₃COO)₃·4H₂O, CAS 15280-57-6) shares structural similarities with its ytterbium analog but differs in lanthanide ion (Er³⁺ vs. Yb³⁺). It has a molecular weight of 443.47 g/mol and is classified as a flammable solid (UN 1325) with hazards including skin irritation (H315) and respiratory sensitization (H335) . While ytterbium acetate is primarily a chemical intermediate, erbium acetate finds niche applications in photoluminescent materials and fiber-optic technologies due to Er³⁺’s unique optical properties.

Ytterbium(III) Chloride Hexahydrate

Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O, CAS 10035-01-5) is another Yb³⁺ salt but features chloride ligands. It has a lower molecular weight (387.49 g/mol) and higher hygroscopicity compared to the acetate . Its solubility in polar solvents like water and ethanol makes it versatile in synthesizing ytterbium oxides and nitrates . Unlike the acetate, which is stable under mild conditions, YbCl₃·6H₂O requires anhydrous handling for certain reactions.

Yttrium(III) Acetate Hydrate

Yttrium(III) acetate hydrate (Y(CH₃COO)₃·xH₂O, CAS 23363-14-6) substitutes yttrium (Y³⁺) for Yb³⁺. Its variable hydration state (xH₂O) and molecular weight (~356.15 g/mol, anhydrous basis) distinguish it structurally . Yttrium acetate is less toxic than ytterbium acetate but shares applications in catalysis and ceramic precursors. However, Y³⁺’s smaller ionic radius (0.90 Å vs. Yb³⁺’s 0.985 Å) impacts its coordination chemistry and reactivity.

Terbium(III) Acetate Hydrate

Terbium(III) acetate hydrate (Tb(CH₃COO)₃·xH₂O, CAS 25519-10-2) features Tb³⁺, known for green luminescence. With a molecular weight of 405.97 g/mol (anhydrous), it is less dense than ytterbium acetate and is non-regulated in transport . Its primary use lies in phosphor materials and magnetic studies, contrasting with ytterbium acetate’s role in synthesis.

Data Tables

Table 1: Physical and Chemical Properties

Activité Biologique

Ytterbium(3+) triacetate tetrahydrate (Yb(C₂H₃O₂)₃·4H₂O) is an inorganic compound that has garnered attention for its unique biological and chemical properties. This article delves into its biological activity, applications in research, and potential health implications.

Ytterbium(3+) triacetate tetrahydrate is a colorless or white crystalline solid that is hygroscopic and soluble in water. It consists of ytterbium ions coordinated with three acetate groups and four water molecules. The compound has a molecular weight of approximately 425.26 g/mol and is characterized by its luminescent properties, particularly in the near-infrared (NIR) region, making it suitable for various applications in bioimaging and sensing technologies.

Luminescence and Bioimaging Applications

One of the most significant biological activities of Yb(3+) triacetate tetrahydrate is its ability to act as a sensitizer for upconversion materials . These materials can absorb low-energy photons (such as NIR light) and convert them into higher-energy photons (visible or ultraviolet light). This property is particularly useful in biomedical applications, including:

- Live-cell imaging : Ytterbium complexes are utilized as near-infrared fluorophores that allow deeper tissue penetration and reduced autofluorescence interference from biological samples.

- Temperature sensing : The luminescent properties of Yb(3+) triacetate can be monitored to detect temperature changes, which is valuable in various biochemical assays.

Interaction with Biomolecules

Research indicates that Yb(3+) triacetate tetrahydrate interacts with biomolecules such as proteins and nucleic acids. This interaction can be exploited to study:

- Protein-protein interactions : Techniques like bioluminescence resonance energy transfer (BRET) utilize the luminescent properties of Yb(3+) to monitor interactions between proteins.

- Protein folding : The compound's ability to influence protein conformation can be studied through fluorescence techniques.

Health Implications

While Ytterbium compounds are generally considered to have low toxicity compared to other heavy metals, exposure can lead to various health effects:

- Acute exposure may cause irritation to the skin, eyes, and respiratory system.

- Chronic exposure could result in respiratory issues similar to asthma. Ongoing research aims to elucidate the specific biological mechanisms underlying these effects.

Comparative Analysis

To better understand the uniqueness of Ytterbium(3+) triacetate tetrahydrate, a comparison with similar rare earth compounds is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lanthanum(3+) acetate | La(C₂H₃O₂)₃·nH₂O | Higher solubility; used in phosphors |

| Terbium(3+) acetate | Tb(C₂H₃O₂)₃·nH₂O | Known for green luminescence properties |

| Europium(3+) acetate | Eu(C₂H₃O₂)₃·nH₂O | Exhibits red luminescence; used in OLEDs |

| Ytterbium(3+) acetate | Yb(C₂H₃O₂)₃·4H₂O | Efficient NIR absorption; versatile in bioimaging |

Research Findings

Recent studies have highlighted the following findings regarding Ytterbium(3+) triacetate tetrahydrate:

- Upconversion Nanoparticles : Research has shown that Yb(3+) can significantly enhance the efficiency of upconversion nanoparticles, making them suitable for applications in bioimaging and photothermal therapy.

- Catalytic Properties : The compound acts as a catalyst in specific organic reactions, including methoxycarbonylation processes, demonstrating its utility beyond biological applications.

- Biocompatibility Studies : Preliminary studies indicate that Yb(3+) compounds exhibit favorable biocompatibility profiles, which are essential for their use in medical applications.

Q & A

Q. What are the safe handling protocols for Ytterbium(III) acetate tetrahydrate in laboratory environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or local exhaust ventilation to minimize dust inhalation .

- Storage: Store in a cool, dry place, sealed in inert containers to avoid hygroscopic degradation. Label containers with GHS hazard symbols (e.g., H319: "Causes serious eye irritation") .

- Spill Management: Contain spills using non-combustible absorbents (e.g., vermiculite). Avoid washing into drains; collect residues for disposal as hazardous waste .

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Remove contaminated clothing and wash skin with soap/water .

Q. How is Ytterbium(III) acetate tetrahydrate synthesized and purified for experimental use?

Methodological Answer:

- Synthesis: Dissolve metallic Yb or Yb₂O₃ in glacial acetic acid under controlled heating (≤80°C). Maintain an oxygen-free atmosphere to prevent oxidation to Yb(III) species. Filter unreacted solids and concentrate the solution via rotary evaporation .

- Crystallization: Slow evaporation at room temperature yields large rhombic crystals. Confirm purity via X-ray diffraction (XRD) and elemental analysis .

- Dehydration: Heat to 100°C under vacuum to remove bound water molecules, monitored by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does Ytterbium(III) doping influence lattice parameters in ceramic matrices?

Methodological Answer:

- Experimental Design: Dope ZnO or similar ceramics with Yb(CH₃COO)₃·4H₂O via solid-state reaction or sol-gel methods. Vary Yb³⁺ content (e.g., 0–10 mol%) and sinter at 1200–1400°C .

- Characterization: Use XRD to measure lattice deformation. Yb³⁺ (0.86 Å ionic radius) induces tensile strain in wurtzite structures (e.g., ZnO, ionic radius 0.74 Å), increasing lattice parameters a and c linearly with doping concentration (Table I in ).

- Data Analysis: Correlate lattice expansion (ų) with Yb³⁺ content using Rietveld refinement. Note deviations from Vegard’s law at higher doping levels due to defect clustering .

Q. What methodological challenges arise in EPR studies of Gd³⁺-doped Ytterbium(III) acetate tetrahydrate?

Methodological Answer:

- Sample Preparation: Grow single crystals of Yb(CH₃COO)₃·4H₂O doped with 0.1–1% Gd³⁺ via slow evaporation. Ensure isostructural substitution by verifying monoclinic symmetry via XRD .

- EPR Parameters: Conduct measurements at liquid helium temperatures (4 K) to resolve hyperfine splitting. Use a least-squares fitting algorithm to extract spin Hamiltonian parameters (b₂², b₀²), which vary linearly with host ion atomic radius .

- Thermal Considerations: Monitor for structural phase transitions (e.g., Nd-host systems show anomalies at ~238 K). Use variable-temperature EPR to distinguish dynamic vs. static crystal field effects .

Q. How do hydration states impact the catalytic activity of Ytterbium(III) acetate in organic reactions?

Methodological Answer:

- Hydration Control: Dehydrate Yb(CH₃COO)₃·4H₂O at 100°C under vacuum. Confirm water loss via Karl Fischer titration or TGA .

- Catalytic Testing: Compare anhydrous vs. hydrated forms in model reactions (e.g., aldol condensation). Monitor reaction kinetics via GC-MS or NMR.

- Mechanistic Insight: Use FTIR to probe acetate ligand coordination. Hydrated Yb³⁺ may exhibit lower Lewis acidity due to water ligands, reducing catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.